molecular formula C11H14BrFN2O2 B8673713 tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate

tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate

Cat. No.: B8673713
M. Wt: 305.14 g/mol
InChI Key: RHOSJUOWHUOGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromo-3-fluoro-pyridin-2-ylmethyl)-carbamate typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of the bromine and fluorine atoms. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (5-bromo-3-fluoro-pyridin-2-ylmethyl)-carbamate may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-bromo-3-fluoro-pyridin-2-ylmethyl)-carbamate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The carbamate group may also play a role in modulating its activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-chloro-3-fluoro-pyridin-2-ylmethyl)-carbamate
  • Tert-butyl (5-bromo-3-methyl-pyridin-2-ylmethyl)-carbamate
  • Tert-butyl (5-bromo-3-fluoro-pyridin-2-ylmethyl)-urea

Uniqueness

tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate is unique due to the specific combination of bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14BrFN2O2

Molecular Weight

305.14 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15-6-9-8(13)4-7(12)5-14-9/h4-5H,6H2,1-3H3,(H,15,16)

InChI Key

RHOSJUOWHUOGRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)Br)F

Origin of Product

United States

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